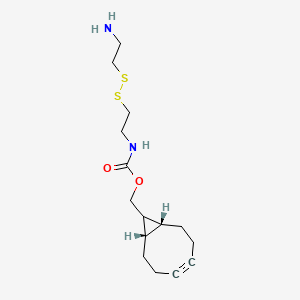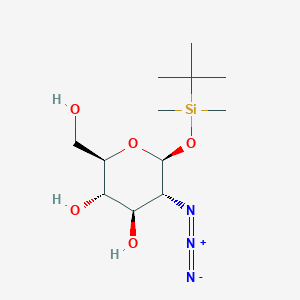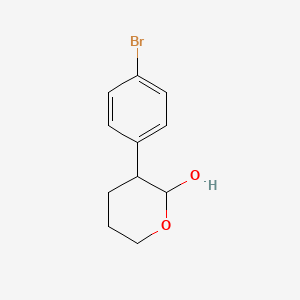
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound features a bromophenyl group attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol typically involves the reaction of 4-bromophenol with tetrahydropyran under basic conditions. The reaction proceeds through the formation of an ether linkage between the bromophenyl group and the tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .
化学反応の分析
Types of Reactions: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 3-(4-bromophenyl)tetrahydro-2H-pyran-2-one.
Reduction: Formation of 3-(phenyl)tetrahydro-2H-pyran-2-ol.
Substitution: Formation of 3-(4-substituted phenyl)tetrahydro-2H-pyran-2-ol.
科学的研究の応用
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
類似化合物との比較
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with an ether linkage instead of a hydroxyl group.
Tetrahydro-2H-pyran-2-ol: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations .
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
3-(4-bromophenyl)oxan-2-ol |
InChI |
InChI=1S/C11H13BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10-11,13H,1-2,7H2 |
InChIキー |
PTVJVBZULPKVKD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(OC1)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



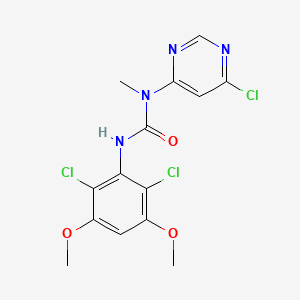
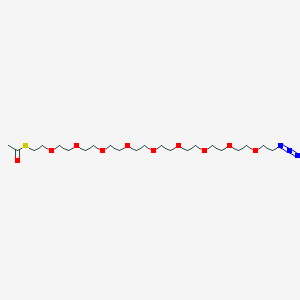
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
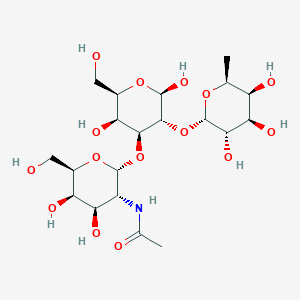
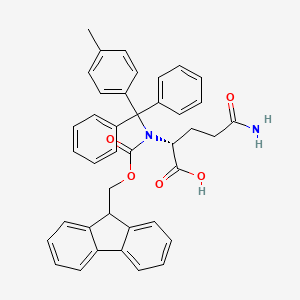

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
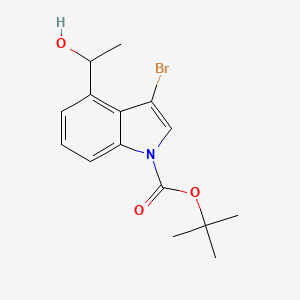
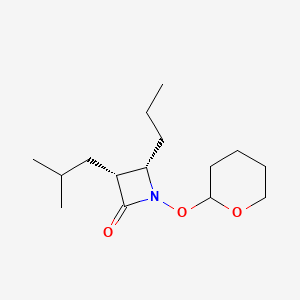
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
